molecular formula C15H18N2S B2946734 [4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile CAS No. 497933-44-5

[4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile

Cat. No.: B2946734
CAS No.: 497933-44-5
M. Wt: 258.38
InChI Key: KKWHZLLDUUVCAT-UHFFFAOYSA-N
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Description

[4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile is a compound that features a unique adamantane structure fused with a thiazole ring and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile typically involves the reaction of adamantane derivatives with thiazole and acetonitrile under specific conditions. One common method involves the use of 1-bromoadamantane, which reacts with thiazole in the presence of a base to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups present in the molecule.

    Substitution: The adamantane and thiazole rings can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases or acids for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the adamantane or thiazole rings .

Scientific Research Applications

[4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile is unique due to the combination of the adamantane structure with a thiazole ring and a nitrile group.

Properties

IUPAC Name

2-[4-(1-adamantyl)-1,3-thiazol-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2S/c16-2-1-14-17-13(9-18-14)15-6-10-3-11(7-15)5-12(4-10)8-15/h9-12H,1,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWHZLLDUUVCAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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